2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol . It is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine typically involves the bromination of 5-(2,2,2-trifluoroethoxy)pyridine. One common method includes the reaction of 5-(2,2,2-trifluoroethoxy)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under reflux conditions . The reaction proceeds with the substitution of a hydrogen atom on the pyridine ring by a bromine atom, yielding the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.
Scientific Research Applications
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research, including:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoroethoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and its ability to modify other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: An isomer with the bromine and trifluoroethoxy groups in different positions on the pyridine ring.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
Uniqueness
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The trifluoroethoxy group provides electron-withdrawing effects, enhancing the compound’s stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYEXBNFPDKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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